molecular formula C18H19NO B5089623 N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide CAS No. 331274-68-1

N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide

Cat. No. B5089623
CAS RN: 331274-68-1
M. Wt: 265.3 g/mol
InChI Key: GJLYORBCYYOBCN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CTDP-58, is a cyclopropane-containing compound that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to inhibit the activity of Akt and mTOR, two signaling pathways that are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it has been shown to exhibit a high degree of selectivity for cancer cells, meaning that it may be less toxic to healthy cells than other cancer treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide. One area of focus could be on further elucidating the compound's mechanism of action, which could lead to the development of more effective cancer treatments. Another area of focus could be on investigating the compound's potential for use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could also focus on exploring the potential therapeutic applications of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide in non-cancer conditions, such as neurodegenerative diseases or inflammatory disorders.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. This reaction results in the formation of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide as a white solid, which can be purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential treatment for a range of cancers including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(2-ethylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-13-8-6-7-11-17(13)19-18(20)16-12-15(16)14-9-4-3-5-10-14/h3-11,15-16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLYORBCYYOBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232167
Record name N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331274-68-1
Record name N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331274-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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